REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[C:7]([CH3:12])[C:6]=2[C:13]=1[O:14][CH3:15].[C:16]([Cu])#[N:17]>CN1CCCC1=O.O.C(OCC)(=O)C>[OH:11][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([C:16]#[N:17])=[C:13]([O:14][CH3:15])[C:6]=2[C:7]=1[CH3:12]
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(=C(O2)CO)C)C1OC
|
Name
|
CuCN
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with a second portion of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate, filtration and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude product
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with 20% to 30% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC2=C(C1C)C(=C(C=C2)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |